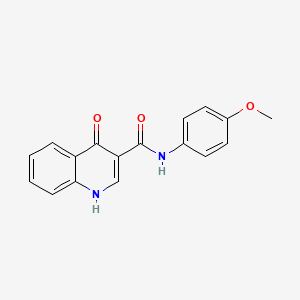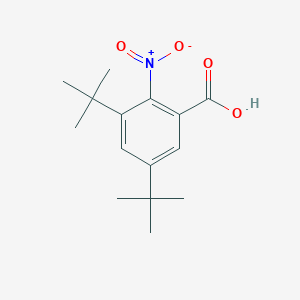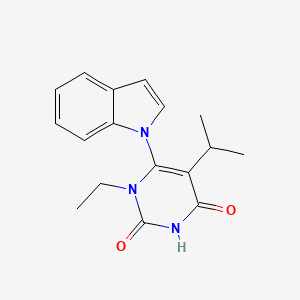
4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide is a compound of significant interest in the fields of chemistry and pharmacology It is characterized by its quinoline core structure, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide typically involves the condensation of 4-hydroxyquinoline with 4-methoxyaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 4-oxo-N-(4-methoxyphenyl)-3-quinolinecarboxamide.
Reduction: Formation of 4-hydroxy-N-(4-methoxyphenyl)-1,2-dihydroquinoline-3-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinoline core structure.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
Uniqueness
4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide stands out due to its unique combination of functional groups and the quinoline core structure.
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)19-17(21)14-10-18-15-5-3-2-4-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
UFDILRBQIHLZHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(1-Hydroxy-ethyl)-2-methyl-phenyl]-ethanone](/img/structure/B8514570.png)




![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)

